Mechanism of Degradation for Fenticonazole to Sulfone Nitric Acid Salt: A Technical Whitepaper
Mechanism of Degradation for Fenticonazole to Sulfone Nitric Acid Salt: A Technical Whitepaper
Executive Summary
Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its therapeutic effect by inhibiting lanosterol 14α-demethylase, thereby disrupting fungal ergosterol biosynthesis[1]. While highly efficacious in topical and vaginal formulations, the active pharmaceutical ingredient (API) possesses a specific structural liability: a thioether (sulfide) linkage. During formulation shelf-life, this electron-rich moiety is highly susceptible to oxidative stress, leading to the formation of fenticonazole sulfone nitric acid salt[2][3].
Understanding the precise chemical kinetics, formulation triggers, and analytical methodologies required to monitor this degradation pathway is critical for formulation scientists and analytical chemists aiming to meet International Council on Harmonisation (ICH) stability guidelines.
Mechanistic Pathway: Thioether Oxidation
The degradation of fenticonazole nitrate to its sulfone derivative is primarily driven by autooxidation[3][4]. The sulfur atom within the thioether group acts as a nucleophile, making it a prime target for electrophilic attack by Reactive Oxygen Species (ROS) or trace hydroperoxides often present in topical excipients (e.g., polyethylene glycols or polymeric emulsifiers)[3][5].
The degradation follows a sequential, two-step kinetic oxidation pathway:
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Primary Oxidation (Sulfoxide Formation): The sulfide is oxidized to a sulfoxide intermediate. This step involves the addition of a single oxygen atom, resulting in a mass shift of +16 Da[5][6].
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Secondary Oxidation (Sulfone Formation): Further oxidative stress converts the sulfoxide into a sulfone. The final degradant is Fenticonazole Sulfone Nitric Acid Salt , officially recognized in the European Pharmacopoeia as Fenticonazole EP Impurity C (Nitrate) , bearing the CAS number 80676-29-5[7][8]. This complete oxidation results in a total mass shift of +32 Da relative to the parent API[4].
Chemical degradation pathway of fenticonazole nitrate to its sulfone derivative (Impurity C).
Formulation Vulnerabilities & Mitigation Strategies
In topical creams and gels, the physical environment exacerbates oxidative degradation. Discoloration (yellowing) of the formulation and a decrease in the API assay over time are primary clinical indicators that the thioether is degrading into Impurity C[3].
Causality of Instability: Polymeric gelling agents (like Carbopol) and non-ionic surfactants can harbor trace peroxides. When these excipients interact with fenticonazole in an aqueous microenvironment, autooxidation is catalyzed[3]. Furthermore, acidic hydrolysis can also act as a secondary catalyst, leading to the formation of Impurities B and C[2].
Mitigation Engineering: To arrest the oxidation of the sulfide group, a dual-action antioxidant system is required. Empirical stability studies demonstrate that combining a water-soluble chelating agent (e.g., EDTA to sequester transition metals that catalyze peroxide breakdown) with a lipid-soluble chain-breaking antioxidant (e.g., Butylated Hydroxytoluene - BHT) provides optimal protection against sulfone formation[3][4].
Forced Degradation & Analytical Workflows
To validate stability-indicating methods, forced degradation studies must be executed per ICH Q1A/Q1B guidelines. The following protocol utilizes aggressive oxidative conditions to simulate long-term excipient-induced autooxidation, ensuring the analytical method can resolve the API from the sulfone degradant[2][4].
Protocol: Oxidative Forced Degradation & Sulfone Quantification
Note: This protocol is designed as a self-validating system incorporating mass balance checks to ensure data integrity.
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API Stock Preparation: Accurately weigh and dissolve Fenticonazole nitrate in HPLC-grade methanol to achieve a 1 mg/mL stock solution. Causality: Methanol is selected due to the complete insolubility of fenticonazole nitrate in water, ensuring homogeneous stress distribution[9].
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Oxidative Stress Induction: Transfer 5 mL of the stock solution into a light-protected volumetric flask. Add 5 mL of 30% H2O2 . Causality: 30% H2O2 aggressively generates hydroxyl radicals, rapidly mimicking the slow autooxidation caused by trace excipient peroxides. Light protection isolates the oxidative variable from photolytic degradation[2][4].
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Incubation: Maintain the solution at controlled room temperature (25°C) for 24 hours[2].
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Quenching & Dilution: Neutralize the oxidative reaction and dilute the stressed sample with the mobile phase (e.g., Acetonitrile/Phosphate buffer pH 6) to a working concentration of 10-200 µg/mL[4][9].
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Chromatographic Separation (HPLC): Inject the sample into a validated HPLC system utilizing a Zorbax RP-C18 column (5 µm, 15 cm x 4.6 mm) at 25°C. Causality: The C18 stationary phase provides excellent retention for the lipophilic API, while gradient elution resolves the more polar sulfoxide and sulfone impurities. Detection is performed at 254 nm, the λmax for fenticonazole's aromatic rings[4][9].
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Structural Elucidation (LC-MS/MS): Route the eluent to a mass spectrometer. Confirm the identity of Impurity C by isolating the +32 Da mass shift relative to the parent API[4].
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System Validation (Mass Balance): Calculate the sum of the peak areas of the remaining API and the sulfone/sulfoxide degradants. The total must equal the initial unstressed API peak area (±5%) to validate that no volatile degradants escaped detection.
Experimental workflow for oxidative forced degradation and analytical quantification.
Quantitative Degradation Matrix
The following table synthesizes the expected degradation profile of Fenticonazole Nitrate under various ICH stress conditions, highlighting the specific environments that trigger sulfone (Impurity C) formation.
| Stress Condition | Reagents / Environment | Time & Temp | Primary Degradant Identified | Degradation Extent |
| Oxidative | 3-30% H2O2 | 24h, Room Temp | Fenticonazole Sulfone (Imp C) | High (>15%) |
| Acidic Hydrolysis | 1N HCl | 1h, 80°C | Impurity B & Impurity C | Moderate |
| Alkaline Hydrolysis | 1N NaOH | 1h, 80°C | Impurity B | Moderate |
| Thermal | Solid API | 48h, 60°C | Minimal | Low (<2%) |
| Photolytic | UV Light Exposure | 24h | Minimal | Low |
(Data synthesized from standardized ICH forced degradation profiles of Fenticonazole[2][3][4])
References
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Future University in Egypt (FUE) - Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay. URL:[Link]
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Veeprho - Fenticonazole EP Impurity C | CAS 80676-28-4. URL:[Link]
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ResearchGate - Investigation of the Profile and Kinetics of Degradation of Fenticonazole Nitrate using Stability-indicating HPLC Assay in Presence of Methyl and Propyl Parabens. URL:[Link]
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Patsnap Synapse - What is the mechanism of Fenticonazole Nitrate? URL:[Link]
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